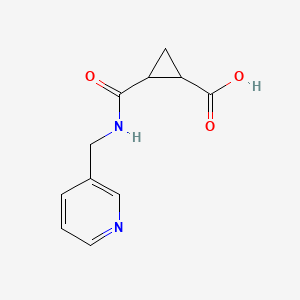

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid” is a complex organic molecule. It has a molecular formula of C11H12N2O3 . The structure of this compound includes a cyclopropane ring, a carboxylic acid group, and a pyridin-3-ylmethylcarbamoyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of a cyclopropane ring, a carboxylic acid group, and a pyridin-3-ylmethylcarbamoyl group . The cyclopropane ring is a three-membered carbon ring, which is known for its strain due to the forced 60° bond angles, much smaller than the ideal 109.5° angles of a normal tetrahedral carbon atom .Applications De Recherche Scientifique

Synthesis and Bioactivity

Research has highlighted the synthesis and bioactivity of cyclopropane derivatives, which serve as leading compounds due to their biological activities. For instance, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives demonstrates their potential in herbicidal and fungicidal applications. These compounds, derived from cyclopropanecarboxylic acid, exhibit excellent bioactivity, underscoring the utility of cyclopropane derivatives in developing agricultural chemicals (Tian, Song, Wang, & Liu, 2009).

Efficient One-Pot Synthesis Methodologies

Another area of application is the development of efficient synthesis methods for pyridin-2(1H)-ones via the Vilsmeier-Haack reaction, starting from 1-acetyl,1-carbamoyl cyclopropanes. This methodology underscores the versatility of cyclopropane derivatives in synthesizing complex structures, which could be pivotal in pharmaceutical and material science research (Pan, Dong, Wang, Zhang, Wu, Xiang, & Liu, 2007).

Cyclopropane Functionalizations

Moreover, the exploration of cyclopropane functionalizations to create chiral γ-lactams highlights the role of cyclopropane derivatives in asymmetric synthesis. These structures are significant in the synthesis of drugs and development candidates, providing a complementary approach to traditional methods. The palladium(0)-catalyzed C-H functionalization of achiral cyclopropane to close the pyrrolidine ring in an enantioselective manner represents a notable advancement in the field of organic synthesis (Pedroni & Cramer, 2015).

Environmental Monitoring and Safety

Research also extends to environmental safety and monitoring, where the determination of pyrethroid metabolites in human urine showcases the relevance of cyclopropane derivatives in assessing exposure to widely used insecticides. This aspect of research emphasizes the importance of cyclopropane derivatives in environmental health studies (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).

Propriétés

IUPAC Name |

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMDVNVCRDJGEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)

![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)

![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)

![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)

![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)